molecular formula C8H14ClNO2 B1529133 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride CAS No. 1523606-22-5

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Cat. No.: B1529133
CAS No.: 1523606-22-5
M. Wt: 191.65 g/mol
InChI Key: RXWBXEUCKHQFRH-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at position 5 and a carboxylic acid group at position 2, stabilized as a hydrochloride salt. This structure confers unique conformational rigidity and stereoelectronic properties, making it valuable in medicinal chemistry as a scaffold for drug discovery.

Properties

IUPAC Name

5-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(5-6)2-1-3-9-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWBXEUCKHQFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-22-5
Record name 5-Azaspiro[3.4]octane-2-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclization via Ketone and Amino Precursors

One common approach involves the cyclization of ketone derivatives with chloramine or related nitrogen sources under acidic or basic catalysis. Reaction parameters such as temperature (typically 80–100°C), solvent polarity (polar aprotic solvents like DMF or THF), and catalyst choice (e.g., HCl or NaOH) critically influence the efficiency of ring closure and yield.

Multi-Step Synthesis with Organometallic and Reductive Steps

A documented synthetic route includes:

  • Starting from a proline derivative or related amino acid ester.
  • Performing organometallic-mediated introduction of aldehyde functionality.
  • Oxidation to carboxylic acid or ester intermediates.
  • Use of Horner–Wittig and Simmons–Smith reactions to establish the spirocyclic framework.
  • Final deprotection and salt formation to yield the hydrochloride salt.

This route, while effective, involves multiple steps and requires careful control of reaction conditions to maintain stereochemical integrity and avoid hazardous reagents.

Scalable Synthesis via Bromination and Reduction

Another scalable method involves:

  • Bromination of an azaspiro precursor with aqueous HBr and bromine at temperatures below 25°C.
  • Subsequent reduction using lithium aluminum hydride (LiAlH4) in THF at 0°C to room temperature over extended periods (up to 72 hours).
  • Purification by extraction and distillation to obtain spirocyclic amine intermediates.
  • Final conversion to the hydrochloride salt by treatment with HCl in ethanol.

This approach is suitable for multigram scale synthesis and provides intermediates with high purity (~90%) for further functionalization.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization of ketone + amine Acidic/basic catalyst (HCl, NaOH), DMF/THF 80–100°C Several hours 60–85 Polar aprotic solvents enhance reaction
Organometallic aldehyde intro Organolithium or Grignard reagents 0–25°C 1–3 hours 50–70 Requires inert atmosphere
Oxidation to acid/ester Oxidants like KMnO4 or PCC Room temperature Overnight 65–80 Sensitive to overoxidation
Bromination Aqueous HBr + Br2 <25°C 1 hour ~90 Exothermic, temperature control critical
Reduction with LiAlH4 LiAlH4 in THF 0–25°C 48–72 hours 85–90 Slow addition and quenching required
Salt formation HCl in ethanol Room temperature 4 hours Quantitative Converts free base to hydrochloride salt

Analytical Techniques for Validation

  • NMR Spectroscopy: Both ^1H and ^13C NMR are essential for confirming the spirocyclic topology and verifying the presence of carboxylic acid and amine groups. The hydrochloride salt formation is confirmed by shifts in proton signals.

  • X-ray Crystallography: Provides definitive structural confirmation of the spirocyclic framework and stereochemistry.

  • Mass Spectrometry (ESI-MS): Used to confirm molecular weight with high accuracy, ensuring the correct molecular formula of the hydrochloride salt.

  • Chromatographic Methods (TLC, HPLC): Employed to monitor reaction progress and purity, with purity levels exceeding 95% considered acceptable for research and pharmaceutical applications.

Summary of Key Findings

  • The preparation of this compound requires multi-step synthetic routes involving cyclization, functional group transformations, and salt formation.

  • Reaction parameters such as temperature, solvent polarity, and catalyst choice significantly influence yields and purity.

  • Protection strategies enable selective functionalization and facilitate downstream modifications.

  • Scalable methods using bromination and reduction allow multigram synthesis suitable for medicinal chemistry applications.

  • Comprehensive analytical characterization ensures structural integrity and purity of the final product.

Chemical Reactions Analysis

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 1523606-22-5

The compound features a unique spirocyclic structure that includes both nitrogen and carbon atoms, which contributes to its distinctive chemical properties and reactivity. This structure allows for various functional modifications that are crucial for drug design.

Biological Applications

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride exhibits significant biological activities, making it a candidate for therapeutic applications:

  • Drug Development : The compound has been investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors involved in disease processes. For example, derivatives of this compound have shown inhibitory activity against epidermal growth factor receptor (EGFR), which is crucial in cancer therapy .
  • Modulation of Cellular Signaling : Research indicates that this compound can interact with specific biomolecules, influencing cellular signaling pathways. Such interactions are essential for developing drugs targeting conditions like pain and inflammation .
  • Cannabinoid Receptor Agonism : Some studies suggest that compounds related to this compound may act as modulators of the endocannabinoid system, potentially offering therapeutic benefits in pain management and neuroprotection .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Study on EGFR Inhibition : A derivative was synthesized that demonstrated potent inhibitory activity against EGFR, indicating its potential use in targeted cancer therapies .
  • Pain Management Research : Investigations into cannabinoid receptor interactions revealed that this compound could modulate pain responses in animal models, suggesting its utility in developing analgesics .

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues within the Spiro[3.4]octane Family

5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₁NO₃ (vs. C₇H₁₀ClNO₂ for the target compound).
  • Key Differences : Replacement of the nitrogen (aza) at position 5 with oxygen (oxa) alters hydrogen-bonding capacity and electronic distribution. The carboxylic acid group is at position 7 instead of 2, influencing spatial interactions with biological targets.
  • Collision Cross-Section (CCS) : Predicted structural compactness due to spirocyclic rigidity, though polarity may differ due to the oxygen atom .
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride
Boc-Protected Derivatives
  • Examples: cis-6-Boc-2-amino-6-azaspiro[3.4]octane 2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane
  • Key Differences : Boc (tert-butoxycarbonyl) groups enhance stability during synthetic workflows but require deprotection for biological activity. These derivatives highlight the versatility of the spiro[3.4]octane core in accommodating diverse functionalizations .

Spirocyclic Compounds with Varied Ring Systems

rac-(2S,4R)-5-Azaspiro[3.5]nonane-2-carboxylic Acid Hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂ (vs. C₇H₁₀ClNO₂ for the target compound).
  • Key Differences: Expansion to a spiro[3.5]nonane system increases ring size, reducing steric strain and altering conformational flexibility. This may enhance binding affinity to larger enzyme pockets .
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

Non-Spiro Bicyclic Analogues

Compounds such as (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 21593-23-7) feature fused bicyclic systems (e.g., bicyclo[4.2.0]) with sulfur and nitrogen heteroatoms.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Features Functional Groups Evidence ID
5-Azaspiro[3.4]octane-2-carboxylic acid HCl C₇H₁₀ClNO₂ Spiro[3.4], -COOH, -NH·HCl Carboxylic acid, amine
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl C₇H₁₁NO₃ Spiro[3.4], -COOH, -O- Carboxylic acid, ether
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid HCl - Spiro[3.4], -OH, -COOH Hydroxyl, carboxylic acid
rac-(2S,4R)-5-Azaspiro[3.5]nonane-2-carboxylic acid HCl C₉H₁₆ClNO₂ Spiro[3.5], -COOH Carboxylic acid, amine

Biological Activity

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 1523606-22-5

The compound features a spirocyclic structure that is essential for its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the annulation of cyclopentane and four-membered rings. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Biological Activities

1. Neuromodulation
Research indicates that this compound may act as a neuromodulator, influencing neuronal activity in the nervous system. Its interaction with various neurotransmitter receptors, particularly glutamate and dopamine receptors, suggests potential therapeutic applications in neurological disorders .

2. Anticancer Properties
Studies have demonstrated that this compound exhibits significant inhibition of cancer cell proliferation and migration. It has shown promising results in various cancer cell lines, indicating its potential as an anticancer agent .

3. Antimicrobial and Antiviral Activities
The compound is also being investigated for its antimicrobial and antiviral properties. Preliminary studies suggest that it may disrupt cellular processes in pathogens, leading to their inhibition .

The mechanism of action for this compound involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects. The exact pathways depend on the target receptors involved in neurotransmission or cellular proliferation .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
NeuromodulationInfluences neuronal activity; interacts with glutamate and dopamine receptors
AnticancerSignificant inhibition of cancer cell proliferation and migration
AntimicrobialPotential disruption of cellular processes in pathogens

Notable Research Studies

  • Study on Neuromodulation : A study published in Journal of Medicinal Chemistry explored the binding affinity of 5-Azaspiro[3.4]octane derivatives at neurotransmitter receptors, revealing significant neuromodulatory effects .
  • Anticancer Activity Research : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : Research conducted by Biosynth indicated promising antimicrobial activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 5-azaspiro[3.4]octane-2-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves cyclization reactions and protective group strategies. A validated approach includes:

  • Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) to form intermediates like 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid .
  • Step 2: Acid hydrolysis (e.g., HCl in dioxane) to remove the Boc group and yield the hydrochloride salt .
  • Step 3: Purification via recrystallization or column chromatography, monitored by LC-MS ([M - Cl]+ ≈ 156.4) and elemental analysis (C: ~50%, H: ~7.4%, N: ~7.3%) .
    Key challenges include controlling ring strain in the spirocyclic core and optimizing reaction yields (reported up to 90%) .

Q. How is the spirocyclic structure of this compound confirmed analytically?

Methodological Answer: Structural confirmation relies on:

  • 1H/13C NMR: Distinctive shifts include the carboxylic acid proton at δ ~13.9 (broad singlet) and sp³ carbons in the bicyclic system (δ ~25–65 ppm) .
  • LC-MS: A molecular ion peak at m/z 156.4 ([M - Cl]+) confirms the dehydrochlorinated form .
  • Elemental Analysis: Matches calculated values for C, H, and N within ±0.2% .
  • X-ray Crystallography: Resolves stereochemistry and bond angles in the spiro junction, critical for validating synthetic accuracy .

Q. What functional groups in this compound are critical for its biological interactions?

Methodological Answer:

  • Carboxylic Acid (-COOH): Enables hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) and salt formation for solubility .
  • Azaspiro Amine (-NH-): Participates in electrostatic interactions with acidic residues in targets like acetylcholinesterase .
  • Hydrochloride Salt: Enhances aqueous solubility (~50 mg/mL in water) and bioavailability compared to the free base .
    Functional group modifications (e.g., esterification of -COOH) are used to study structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data for derivatives of this compound?

Methodological Answer: Contradictions often arise from assay variability or stereochemical effects. Mitigation strategies include:

  • Assay Standardization: Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources .
  • Stereochemical Analysis: Separate enantiomers via chiral HPLC and test individually; spiro compounds often show divergent activities based on configuration .
  • Computational Docking: Compare binding poses of active vs. inactive derivatives using software like AutoDock Vina to identify critical interactions .
    For example, a derivative with a methyl substituent may show reduced activity due to steric hindrance, resolved by adjusting substituent position .

Q. What strategies optimize pharmacokinetic properties of this compound in drug development?

Methodological Answer:

  • Prodrug Design: Convert -COOH to ethyl esters (logP increased by ~1.5 units) to enhance membrane permeability, followed by in vivo hydrolysis .
  • Salt Selection: Hydrochloride salts improve solubility, while mesylate or tosylate salts may enhance stability under acidic conditions .
  • Structural Hybridization: Merge the spiro core with lipophilic fragments (e.g., aryl rings) to balance solubility and bioavailability .
  • Metabolic Stability: Introduce fluorine atoms at non-critical positions to block cytochrome P450-mediated oxidation .

Q. How does spirocyclic stereochemistry influence biological activity?

Methodological Answer:

  • Case Study: The (1R,2S) configuration of 5-azaspiro[3.4]octane-2-carboxylic acid shows 10-fold higher inhibition of carbonic anhydrase vs. the (1S,2R) enantiomer .
  • Experimental Design: Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare IC50 values .
  • Analytical Tools: Use circular dichroism (CD) or X-ray crystallography to correlate absolute configuration with activity .
    Stereochemical mismatches can explain discrepancies in literature data, emphasizing the need for enantiopure synthesis .

Q. What are the key differences between 5-azaspiro[3.4]octane-2-carboxylic acid and similar spiro compounds?

Methodological Answer:

CompoundKey FeatureBiological Activity
5-Azaspiro[3.4]octane-2-carboxylic acid7-membered spiro ring with NStrong enzyme inhibition (Ki < 100 nM)
2-Oxa-8-azaspiro[4.5]decaneLarger spiro ring (10-membered)Moderate antimicrobial activity
6-Oxo-5-azaspiro[3.4]octaneKetone functionalizationEnhanced metabolic stability
Differences in ring size and substituents impact target selectivity and ADME profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

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